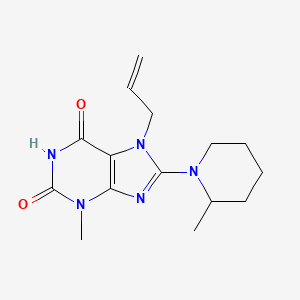

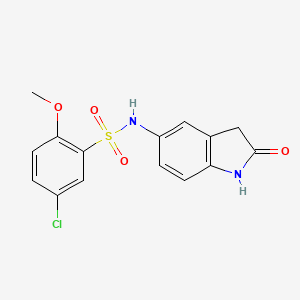

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

Scientific Research Applications

Versatile Organic Substrates

Compounds like 3-Ylidenepiperazine-2,5-diones, which share a structural similarity to the specified compound, are recognized for their versatility as organic substrates. They are utilized in the synthesis of natural products, analogues, and precursors for various α-amino or α-keto acid derivatives. Their ability to undergo stereoselective addition reactions highlights their potential in chemical synthesis and drug development (Liebscher & Jin, 1999).

Aromatase Inhibitors

The research into 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones has shown that these compounds serve as potent inhibitors of estrogen biosynthesis. This application is particularly relevant in the context of hormone-dependent breast cancer treatment. The compounds demonstrated stronger in vitro inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Synthesis of Fluorescence Probes

Certain derivatives synthesized from similar compounds are employed as fluorescence probes for tracing biological pathways. These fluorescently active compounds exhibit longer absorption and emission wavelengths, making them suitable for studying various biological phenomena and pathways (Prior et al., 2014).

Anticonvulsant Properties

Derivatives of compounds structurally related to the one have been synthesized and tested for their anticonvulsant activity. This research signifies the potential of such compounds in developing new anticonvulsant medications, offering insights into the therapeutic applications of complex organic compounds (Obniska et al., 2005).

Synthesis and Biological Evaluation

The synthesis and in vitro evaluation against HIV-1 and other viruses of a set of 3-phenylpiperidine-2,6-dione derivatives show that such compounds can be explored for antiviral properties. This research avenue could contribute to the development of new antiviral agents (Bielenica et al., 2011).

properties

IUPAC Name |

3-methyl-8-(2-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-4-8-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-9-6-5-7-10(19)2/h4,10H,1,5-9H2,2-3H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNZWGFVZFVYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)

![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)

![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)

![3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B2443161.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)